molecular formula C2H5N5O4 B14284362 Nitric acid;1,2,5-oxadiazole-3,4-diamine CAS No. 131794-27-9

Nitric acid;1,2,5-oxadiazole-3,4-diamine

Cat. No.: B14284362
CAS No.: 131794-27-9
M. Wt: 163.09 g/mol
InChI Key: ZBNPBMCGDJIXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitric acid;1,2,5-oxadiazole-3,4-diamine is a compound that combines the properties of nitric acid and 1,2,5-oxadiazole-3,4-diamine Nitric acid is a highly corrosive and toxic strong acid, while 1,2,5-oxadiazole-3,4-diamine is a heterocyclic compound containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-oxadiazole-3,4-diamine typically involves the cyclization of vicinal bisoximes through dehydrative cyclization at temperatures greater than 100°C using metal hydroxides For example, nitration of fused 5,7-diamino pyrimidine derivatives under different nitric acid concentrations can yield various nitramine-based materials .

Industrial Production Methods

Industrial production of nitric acid;1,2,5-oxadiazole-3,4-diamine would likely involve large-scale nitration processes, utilizing concentrated nitric acid and controlled reaction conditions to ensure high yields and purity of the final product. The process would require careful handling of nitric acid due to its highly corrosive nature.

Chemical Reactions Analysis

Types of Reactions

Nitric acid;1,2,5-oxadiazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The presence of nitric acid allows for oxidation reactions, which can convert amines to nitro compounds.

    Nitration: The compound can be further nitrated to introduce additional nitro groups, enhancing its energetic properties.

    Substitution: The oxadiazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include concentrated nitric acid, sulfuric acid, and various metal catalysts. Reaction conditions typically involve elevated temperatures and controlled environments to ensure the desired transformations.

Major Products

Major products formed from these reactions include nitramine derivatives, which are known for their high energy and stability.

Mechanism of Action

The mechanism of action of nitric acid;1,2,5-oxadiazole-3,4-diamine involves the interaction of its nitramine and oxadiazole components with molecular targets. The nitramine groups can undergo redox reactions, releasing energy and forming reactive intermediates. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitric acid;1,2,5-oxadiazole-3,4-diamine is unique due to the combination of nitric acid and the 1,2,5-oxadiazole ring. This combination imparts both high energy and stability, making it suitable for applications in energetic materials and pharmaceuticals. The presence of nitramine groups further enhances its reactivity and potential for various applications .

Properties

CAS No.

131794-27-9

Molecular Formula

C2H5N5O4

Molecular Weight

163.09 g/mol

IUPAC Name

nitric acid;1,2,5-oxadiazole-3,4-diamine

InChI

InChI=1S/C2H4N4O.HNO3/c3-1-2(4)6-7-5-1;2-1(3)4/h(H2,3,5)(H2,4,6);(H,2,3,4)

InChI Key

ZBNPBMCGDJIXIF-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1N)N.[N+](=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.